Cyclopentyl 4-methylphenyl ketone

Description

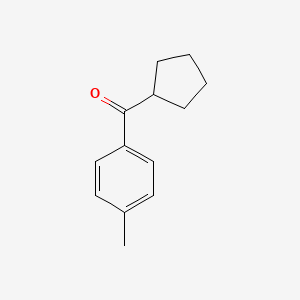

Cyclopentyl 4-methylphenyl ketone, also known by its IUPAC name cyclopentyl(4-methylphenyl)methanone, is an aromatic ketone that is emerging as a compound of interest in various research domains. biosynth.comlabshake.com Its molecular structure, featuring a cyclopentyl ring and a p-tolyl group linked by a carbonyl functional group, provides a unique scaffold for further chemical modifications.

Ketones are a cornerstone of organic chemistry, characterized by a carbonyl group (C=O) bonded to two other carbon atoms. This functional group imparts a specific reactivity that makes ketones invaluable intermediates in a vast array of chemical transformations. In advanced organic synthesis, ketones are pivotal precursors for the construction of complex molecular architectures found in natural products, polymers, and novel materials. Their carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, which is the basis for numerous fundamental reactions such as Grignard reactions, Wittig reactions, and aldol (B89426) condensations.

In the field of medicinal chemistry, the ketone moiety is a common feature in many pharmacologically active molecules. The polarity of the carbonyl group can facilitate interactions with biological targets, and its ability to act as a hydrogen bond acceptor is crucial for molecular recognition processes. The structural rigidity and electronic properties of ketones are often exploited by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates.

Cyclopentyl aryl ketones, the class of compounds to which this compound belongs, possess a distinctive combination of a flexible aliphatic ring and a rigid aromatic system. The cyclopentyl group, a five-membered cycloalkane ring, can adopt various conformations, which can influence the steric environment around the carbonyl group. This conformational flexibility can be advantageous in the design of molecules that need to adapt to the specific geometry of a biological binding site.

The aryl group, in this case, a 4-methylphenyl (p-tolyl) group, significantly influences the electronic properties of the ketone. The methyl group at the para position is an electron-donating group, which can modulate the reactivity of the carbonyl group and the aromatic ring. The presence of the aromatic ring also provides a platform for various substitution reactions, allowing for the synthesis of a diverse library of derivatives. The combination of the cyclopentyl and substituted aryl moieties creates a lipophilic character, which is a critical parameter in medicinal chemistry for influencing properties like membrane permeability and metabolic stability.

The significance of this structural arrangement is underscored by the utility of a closely related compound, Cyclopentyl phenyl ketone, which serves as a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.comevitachem.com This highlights the potential of the cyclopentyl aryl ketone scaffold in the development of new therapeutic agents.

The current research landscape for this compound itself is relatively nascent, with its availability primarily being noted in chemical supplier catalogs for research and development purposes. biosynth.comlabshake.comaksci.com While extensive academic literature specifically detailing the synthesis, reactivity, and applications of this particular ketone is limited, the broader class of cyclopentyl aryl ketones is an active area of investigation.

Research on analogous compounds, such as Cyclopentyl phenyl ketone, provides valuable insights. For instance, various synthetic routes have been developed for Cyclopentyl phenyl ketone, including methods that are noted for being environmentally friendly and producing high yields. evitachem.com These synthetic strategies could likely be adapted for the preparation of this compound.

A significant gap in the current body of knowledge is the lack of detailed studies on the specific chemical and physical properties of this compound. Furthermore, its potential applications in medicinal chemistry and materials science remain largely unexplored. There is a clear need for fundamental research to characterize this compound thoroughly and to investigate its reactivity in a variety of chemical transformations.

Given the existing knowledge gaps, the primary objectives for future research on this compound should focus on a few key areas. A primary goal is the development and optimization of efficient and scalable synthetic routes to this compound. This would facilitate its wider availability for research purposes.

A comprehensive characterization of its physicochemical properties is another crucial objective. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its melting and boiling points, and assessment of its solubility and stability.

The scope of research should also extend to exploring its chemical reactivity. Investigating its behavior in fundamental organic reactions would not only expand our understanding of its chemical nature but also open up avenues for its use as a building block in the synthesis of more complex molecules. Furthermore, preliminary in-silico and in-vitro studies could be undertaken to explore its potential as a scaffold in medicinal chemistry, for instance, by designing and synthesizing derivatives and evaluating their biological activities.

| Property | Data |

| IUPAC Name | cyclopentyl(4-methylphenyl)methanone |

| CAS Number | 97802-97-6 |

| Molecular Formula | C13H16O |

| Molecular Weight | 188.27 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPGKQPKLIKHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473489 | |

| Record name | cyclopentyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-97-6 | |

| Record name | cyclopentyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 4 Methylphenyl Ketone

Classical and Established Synthetic Routes

Traditional methods for the synthesis of aryl ketones, including Cyclopentyl 4-methylphenyl ketone, have been well-established in organic chemistry for decades. These routes often involve multi-step processes and classical named reactions.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and can be adapted for the synthesis of ketones. organic-chemistry.org This typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For the synthesis of this compound, one approach involves the reaction of a cyclopentylmagnesium halide with a 4-methylbenzoyl derivative or a p-tolylmagnesium halide with a cyclopentanecarbonyl derivative.

A specific patented process for the synthesis of the closely related cyclopentyl phenyl ketone involves the reaction of bromocyclopentane (B41573) with benzonitrile (B105546) in the presence of magnesium chips in tetrahydrofuran (B95107). google.com This method, which can be adapted by using 4-methylbenzonitrile, proceeds by forming the cyclopentylmagnesium bromide in situ, which then attacks the nitrile. The resulting imine intermediate is subsequently hydrolyzed with acid to yield the ketone. google.com The process is reported to have fewer by-products and high product purity. google.com

Another established route is the acylation of Grignard reagents with acid chlorides. wisc.edu However, a major challenge is preventing the highly reactive Grignard reagent from adding to the newly formed ketone, which would result in a tertiary alcohol. organic-chemistry.orgchemistrysteps.com To circumvent this, the reactivity of the Grignard reagent can be moderated. The use of bis[2-(N,N-dimethylamino)ethyl] ether as a ligand can form a tridentate complex with the Grignard reagent, moderating its reactivity and allowing for the selective synthesis of aryl ketones from aryl acid chlorides in high yields. wisc.eduorganic-chemistry.org

Table 1: Example of Grignard Reagent-Mediated Synthesis Conditions

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Bromocyclopentane, 4-Methylbenzonitrile | 1. Magnesium chips, Tetrahydrofuran (THF), heat. 2. Hydrochloric acid (for hydrolysis). | This compound | google.com |

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. scribd.com For the synthesis of this compound, this involves the reaction of toluene (B28343) with cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk

The reaction proceeds via the formation of an acylium ion electrophile from the interaction between the acyl chloride and the Lewis acid. scribd.com This electrophile is then attacked by the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance from the methyl group, the acylation reaction predominantly occurs at the para-position, yielding the desired 4-substituted product with high selectivity. libretexts.orgchemguide.co.uk A patent describes a similar synthesis of cyclopentyl phenyl ketone from cyclopentanecarboxylic acid and a catalyst, achieving a total yield of 56%. google.com

Table 2: Friedel-Crafts Acylation of Toluene

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|

The reaction is typically heated to around 60°C for approximately 30 minutes to ensure completion. libretexts.orgchemguide.co.uk

Ketones can be synthesized through the hydrolysis and subsequent decarboxylation of β-keto esters. aklectures.com This process involves two key steps. First, the ester is hydrolyzed, typically under acidic or basic conditions, to form a β-keto acid. aklectures.compearson.com Second, this β-keto acid, which has a carbonyl group at the beta-position relative to the carboxylic acid, readily undergoes thermal decarboxylation (loss of CO₂) to yield the final ketone product. ucalgary.ca

A patented method describes the preparation of cyclopentyl phenyl ketone by hydrolyzing 2-cyclopentyl benzoylacetate in a basic solvent. google.com This precursor can be either the methyl or ethyl ester. google.com This approach is noted for its high yield, short process time, and use of environmentally friendly solvents. google.com An analogous strategy can be used for this compound, starting with the appropriate 2-cyclopentyl-(4-methylbenzoyl)acetate ester.

Hydrolysis: The β-keto ester is treated with a base (e.g., NaOH) followed by acidification, or with acid and heat, to convert the ester group into a carboxylic acid. aklectures.comyoutube.com

Decarboxylation: Gentle heating of the resulting β-keto acid promotes a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which quickly tautomerizes to the more stable ketone. ucalgary.cayoutube.com

Reductive coupling reactions offer another pathway to ketones by forming a key carbon-carbon bond. nih.gov Nickel-catalyzed reductive coupling methods have been developed for the synthesis of alkyl-aryl ketones. rsc.org One such strategy involves the direct coupling of unactivated alkyl bromides (like bromocyclopentane) with aryl carboxylic acids (like p-toluic acid). rsc.org

Electroreductive cross-coupling represents a greener alternative, using electrons as the reducing agent to couple two different carbonyl compounds. rsc.org While often used to create 1,2-diols, related electrochemical methods can be adapted for ketone synthesis. rsc.orgacs.org For instance, the nickel-catalyzed electro-reductive cross-coupling of alkyl N-acyl imides with alkyl halides has been developed as an efficient method for accessing dialkyl ketones. acs.org These modern reductive methods often exhibit broad substrate scope and high functional group tolerance. rsc.org

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods. These strategies often rely on catalytic processes that minimize waste and increase atom economy.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like organohalides or organometallic reagents. mdpi.com This approach can be applied to the synthesis of aryl ketones.

One strategy involves the ortho-acylation of a substituted benzene (B151609) derivative. mdpi.com For example, an acetanilide (B955) can be ortho-acylated with an α-keto acid in a palladium-catalyzed C-H activation reaction. mdpi.com To synthesize this compound, a directing group on the toluene substrate would be used to guide the palladium catalyst to activate a specific C-H bond, followed by coupling with a cyclopentyl-containing coupling partner.

Another approach is the palladium-catalyzed cross-coupling of styrenes with aryl methyl ketones, which involves a twofold C-H activation at the α-position of the ketone. nih.gov While this specific reaction leads to cyclopropanes, it demonstrates the principle of Pd-catalyzed C-H activation at a ketone. nih.gov The synthesis of functional polyketones has also been achieved through the palladium-catalyzed polymerization of carbon monoxide and α-olefins, highlighting the versatility of palladium catalysts in ketone synthesis under mild conditions. nih.gov

A plausible, though not explicitly documented, route for this compound could involve a directed C-H activation of toluene followed by a coupling reaction, or a decarboxylative coupling between an appropriate aryl carboxylic acid and a cyclopentyl partner. These methods are at the forefront of synthetic chemistry, offering pathways with high efficiency and sustainability. mdpi.com

Photoredox Catalysis in the Formation of Cyclopentyl Ketones

The synthesis of cyclopentyl ketones, including this compound, has been significantly advanced through the application of photoredox catalysis. This approach utilizes visible light to initiate chemical transformations, offering a milder and more selective alternative to traditional methods. Researchers have demonstrated that photoredox catalysis can facilitate the [3+2] cycloaddition of radical anions, providing an elegant pathway to substituted and functionalized five-membered carbocyclic rings. thieme.de This method is particularly advantageous as it often works well with a broader range of substrates that are less electronically biased compared to other synthetic alternatives. thieme.de

The process typically involves the generation of radical intermediates under photocatalytic conditions, which can then engage in cyclization reactions to form the desired cyclopentyl ring system. thieme.demdpi.com The use of a photocatalyst, activated by visible light, allows for the controlled formation of these reactive species, minimizing side reactions and often leading to higher yields. mdpi.com This strategy has been successfully applied to the synthesis of various cyclopentyl aryl ketones, highlighting its potential for the preparation of this compound. thieme.de

Electrochemical Synthesis Pathways to β-Functionalized Ketones

Electrochemical methods present a sustainable and efficient alternative for the synthesis of ketones and their derivatives. acs.orgacs.org These techniques leverage electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. organic-chemistry.org A notable application is the electrochemical synthesis of β-functionalized ketones through the ring-opening of cycloalkanols. acs.orgacs.org This process involves the anodic oxidation of tertiary cycloalkanols to generate alkoxy radicals, which then undergo β-scission. This cleavage leads to the formation of α,β-unsaturated ketones as key intermediates, which can then react with various nucleophiles in a Michael addition to yield β-functionalized ketones. acs.orgacs.org

This electrochemical approach is characterized by its mild reaction conditions, high efficiency, and broad substrate scope, accommodating a variety of cycloalkanols and nucleophiles (including N, O, C, and P-centered nucleophiles). acs.orgacs.org The use of inexpensive and reusable graphite (B72142) and platinum electrodes further enhances the sustainability and cost-effectiveness of this method. acs.orgorganic-chemistry.org

Solvent-Free and Environmentally Benign Solvent (e.g., Cyclopentyl Methyl Ether) Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic protocols. Solventless reaction conditions have been shown to be effective in certain ketone syntheses, such as the intermolecular carbonyl-ene reaction catalyzed by the inexpensive and non-toxic salt MgCl2. nih.gov This approach not only minimizes waste but can also lead to very high yields. nih.gov

The use of green solvents is another key strategy. Cyclopentyl methyl ether (CPME) has emerged as a promising eco-friendly alternative to traditional ethereal solvents like THF, diethyl ether, and dioxane. nih.govmdpi.comresearchgate.netnih.govzeon.co.jp CPME offers several advantages, including a high boiling point, low peroxide formation, stability under acidic and basic conditions, and ease of recovery. researchgate.netnih.govzeon.co.jp Its hydrophobic nature facilitates easy separation from water, reducing wastewater generation. zeon.co.jp CPME has been successfully employed as a solvent in a variety of organic reactions, including those used in the synthesis of ketones and their precursors, demonstrating its potential to make these processes more sustainable. nih.govmdpi.comresearchgate.net For instance, the use of CPME in Grignard reactions has been shown to be a suitable alternative to other ethers, although yields may vary depending on the specific reaction. mdpi.com

Cascade and Domino Reactions in Ketone Synthesis

Cascade and domino reactions offer a powerful approach to increasing synthetic efficiency by combining multiple transformations into a single, one-pot operation. nih.govacs.org20.210.105 This strategy minimizes the isolation of intermediates, reduces waste, and saves time and resources. nih.gov In the context of ketone synthesis, domino reactions have been employed to construct complex molecular architectures from simple starting materials. 20.210.105iupac.orgnih.gov

One notable example is the domino Knoevenagel–hetero-Diels–Alder reaction, which can be used to create highly substituted cyclic structures. iupac.org Another approach involves a catalytic domino transformation using TMSCF2Br and ketones to generate α-fluoroenones. This process proceeds through the in situ formation of a silyl (B83357) enol ether, followed by difluorocyclopropanation, desilylation, and ring-opening. acs.org Furthermore, cascade reactions initiated by rhodium carbenes have been developed for the highly stereoselective synthesis of cyclopentanes bearing multiple stereocenters. nih.gov These complex sequences can involve steps such as oxonium ylide formation, sigmatropic rearrangements, and intramolecular carbonyl ene reactions. nih.gov The application of such cascade strategies to the synthesis of cyclopentyl ketones like this compound holds significant promise for streamlined and efficient production. mdpi.comorganic-chemistry.orgbaranlab.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Traditional methods, such as the Friedel-Crafts acylation, have been a common route. For instance, the acylation of toluene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a known method. However, this method can suffer from issues related to catalyst waste and regioselectivity.

A more modern and scalable approach involves the Grignard reaction. A patented process describes the synthesis of cyclopentyl phenyl ketone by reacting bromocyclopentane with benzonitrile in the presence of magnesium in tetrahydrofuran (THF). google.com This method reports high purity (>99%) and is amenable to industrial scale-up. google.com Another preparation method involves the hydrolysis and decarboxylation of 2-cyclopentyl benzoylacetate derivatives in the presence of a base. google.com This route is noted for its use of environmentally friendly solvents and high yield. google.com

The choice of solvent, temperature, and catalyst are all critical parameters that need to be fine-tuned. For example, in the synthesis of related ketones, the use of specific ligands with nickel catalysts has been shown to minimize side reactions and improve yields in reductive coupling reactions. organic-chemistry.org Similarly, in certain domino reactions, the addition of a proton source was found to be necessary to obtain good yields of cyclopentenones. organic-chemistry.org

Stereoselective Synthesis of Chiral Cyclopentyl Ketone Analogues

The synthesis of chiral cyclopentyl ketones is of significant interest due to the prevalence of this motif in biologically active molecules and natural products. thieme.deacs.org Achieving high stereoselectivity is a key challenge in organic synthesis. Several strategies have been developed to address this, including the use of chiral catalysts and auxiliaries.

Palladium-catalyzed asymmetric cycloaddition reactions have emerged as a powerful tool for the enantioselective construction of chiral cyclopentyl structures. researchgate.netacs.org For instance, a regio-, diastereo-, and enantioselective [3 + 2] cycloaddition using in situ generated sulfone-trimethylenemethane (TMM) species allows for the synthesis of chiral cyclopentyl sulfones with high enantiomeric excess (up to 99% ee) and diastereoselectivity. acs.org The success of this transformation relies on the use of a robust chiral diamidophosphite ligand. acs.org

Other approaches to chiral cyclopentenones, which can be precursors to chiral cyclopentyl ketones, include asymmetric Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. acs.org Rhodium-catalyzed cascade reactions have also been developed to generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity. nih.gov Molecular modeling and dynamics simulations can play a crucial role in understanding the origins of stereoselectivity and in designing more effective chiral catalysts and reaction conditions. nih.gov

Scale-Up Considerations and Industrial Synthesis Applications

The industrial synthesis of cyclopentyl ketones, including this compound, requires processes that are not only high-yielding but also cost-effective, safe, and environmentally friendly. Several patented methods highlight key considerations for large-scale production.

One process for synthesizing cyclopentyl phenyl ketone emphasizes a Grignard-based route that is described as being suitable for industrialization due to its simple operation and control, resulting in a high-purity product. google.com Another patent details a process for producing cyclopentyl 2-thienyl ketone, a related compound, that avoids the use of multiple solvents, which simplifies post-reaction work-up, isolation, and solvent recovery, thereby reducing manufacturing costs. google.comgoogleapis.com This process utilizes a water-scavenging solvent like polyphosphoric acid to directly react cyclopentanecarboxylic acid with thiophene, eliminating the need to first form the acid chloride and avoiding the use of heavy metal catalysts like stannic chloride. google.comgoogleapis.com

The choice of solvent is a critical factor in industrial applications. The use of greener solvents like Cyclopentyl Methyl Ether (CPME) is gaining traction due to its favorable properties, including low toxicity and ease of recovery. mdpi.com The development of continuous flow processes is another important aspect of modern industrial synthesis, offering advantages in terms of safety, efficiency, and scalability. For instance, the critical hydroxylation step in a synthesis of a ketamine analog was successfully scaled up in a commercial pilot continuous flow reactor. researchgate.net These examples underscore the ongoing efforts to develop robust and sustainable industrial processes for the production of cyclopentyl ketones.

Chemical Reactivity and Transformation Studies of Cyclopentyl 4 Methylphenyl Ketone

Transformations of the Carbonyl Group

The carbonyl group (C=O) in Cyclopentyl 4-methylphenyl ketone is the primary site of reactivity for nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo subsequent elimination to form a new double bond.

Reduction to Secondary Alcohols

The reduction of a ketone's carbonyl group yields a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. For this compound, this reaction would result in the formation of Cyclopentyl(p-tolyl)methanol.

Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give the final alcohol product.

A general representation of this reduction is as follows: Step 1: Nucleophilic attack by hydride Step 2: Protonation of the alkoxide

Table 1: Hypothetical Reduction of this compound

| Reagent | Solvent | Product | Expected Outcome |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Cyclopentyl(p-tolyl)methanol | High Yield |

Imine and Oxime Formation

Ketones react with primary amines (R-NH₂) and related compounds like hydroxylamine (B1172632) (NH₂OH) to form imines (C=N-R) and oximes (C=N-OH), respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. nih.govchemicalbook.com

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. princeton.edu Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, generates an iminium ion, which then loses a proton to form the stable imine or oxime. The optimal pH for these reactions is mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl group and the dehydration step without deactivating the amine nucleophile. nih.govprinceton.edu

For this compound, reaction with a primary amine would yield an N-substituted imine, and reaction with hydroxylamine would produce this compound oxime. These reactions are reversible and are often driven to completion by removing the water formed during the reaction. nih.gov

Table 2: Imine and Oxime Formation from this compound

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine |

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting ketones into alkenes by reacting the carbonyl compound with a phosphorus ylide (a Wittig reagent). guidechem.comnih.gov This reaction is highly valuable in synthesis as it forms the carbon-carbon double bond at a specific location. For this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-based substituent, leading to a variety of substituted alkenes.

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. molaid.com This ring subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. biosynth.com The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. guidechem.com

Table 3: Representative Wittig Reaction of this compound

| Wittig Reagent | Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(1-cyclopentylidene-ethyl)-4-methyl-benzene |

Alpha-Functionalization Reactions

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are susceptible to functionalization due to the acidity of the alpha-hydrogens. The cyclopentyl ring has two sets of alpha-hydrogens, which under basic conditions can be removed to form an enolate. This enolate can then act as a nucleophile in various reactions.

Regioselective Alpha-Alkylation with Simple Olefins

A significant challenge in ketone alkylation is controlling the regioselectivity when there are two different alpha-positions. Traditional methods often lead to mixtures of products. However, modern catalytic methods have been developed to address this. One such method involves the rhodium-catalyzed alpha-alkylation of ketones with simple olefins.

This strategy employs a bifunctional catalyst system, typically comprising a secondary amine and a rhodium complex. The amine transiently converts the ketone into an enamine, which then coordinates to the rhodium center that has also activated the olefin. This dual activation allows for the regioselective mono-alkylation at the less sterically hindered alpha-position. For this compound, this would correspond to the alkylation on the cyclopentyl ring. This method is notable for its atom economy and neutral reaction conditions.

Table 4: Potential Regioselective α-Alkylation of this compound

| Olefin | Catalyst System | Expected Product |

|---|---|---|

| Ethylene (B1197577) | Rhodium complex + Secondary Amine | 2-Ethylthis compound |

Selective Alpha-Methylation Strategies

The introduction of a methyl group at the alpha-position to the carbonyl in this compound can be achieved through several regioselective methods, enhancing the molecular complexity and providing a key intermediate for further synthesis.

One notable strategy involves a two-step preparative approach that begins with the regioselective formation of an enaminone, followed by diastereoselective hydrogenation. sci-hub.senih.gov This method has proven to be scalable and tolerant of various functional groups. sci-hub.senih.gov For this compound, the reaction would proceed via an intermediate formed with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reduction.

A more direct and greener approach utilizes quaternary ammonium (B1175870) salts as solid methylating agents. nih.govorganic-chemistry.org Phenyl trimethylammonium iodide (PhMe₃NI), in the presence of a base like potassium hydroxide (B78521) and using an environmentally benign solvent such as anisole, can effectively methylate the alpha-position of aryl ketones with yields reaching up to 85%. nih.govorganic-chemistry.org A key advantage of this method is the prevention of α,α-dimethylation, ensuring mono-selectivity. nih.gov The reaction is believed to proceed through a direct nucleophilic substitution mechanism. organic-chemistry.org

Table 1: Selective Alpha-Methylation of this compound

| Method | Reagents and Conditions | Key Features | Anticipated Yield | Reference |

|---|---|---|---|---|

| Enaminone Formation and Hydrogenation | 1. DMF-DMA; 2. Hydrogenation catalyst (e.g., Pd/C), H₂ | Scalable, good for building block synthesis, high diastereoselectivity. | ~55-60% (overall for two steps) | sci-hub.senih.gov |

| Quaternary Ammonium Salt Methylation | Phenyl trimethylammonium iodide, KOH, Anisole, Heat | Uses non-volatile, non-carcinogenic solid methylating agent; regioselective mono-methylation. | Up to 85% | nih.govorganic-chemistry.org |

Alpha-Halogenation and Subsequent Transformations

The alpha-position of this compound is readily susceptible to halogenation under both acidic and basic conditions, yielding valuable α-haloketone intermediates. nih.gov These intermediates are versatile building blocks for constructing more complex molecular architectures, including various heterocycles. nih.gov

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, which then rapidly reacts with the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This method is generally preferred for achieving mono-halogenation. For this compound, bromination using bromine in acetic acid is a typical procedure. libretexts.org

Base-promoted halogenation occurs via an enolate intermediate. libretexts.org However, this method often leads to polyhalogenation because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens. libretexts.org

The resulting α-haloketone can undergo subsequent transformations. A common follow-up reaction is dehydrohalogenation to form an α,β-unsaturated ketone. This elimination is typically induced by a non-nucleophilic, sterically hindered base like pyridine (B92270), which favors the E2 mechanism. libretexts.org

Table 2: Alpha-Halogenation of this compound

| Halogenating Agent | Conditions | Product | Subsequent Transformation | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid (Acid-catalyzed) | Alpha-bromo this compound | Elimination with pyridine and heat to yield α,β-unsaturated ketone. | libretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) | Alpha-bromo this compound | - | nih.gov |

| Iodine (I₂) / [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Ionic Liquid (IL) | Alpha-iodo this compound | Mild and green conditions. | nih.gov |

Aromatic Ring Functionalization of the 4-Methylphenyl Moiety

Electrophilic Aromatic Substitution Reactions

The 4-methylphenyl ring of the ketone presents two directing groups for electrophilic aromatic substitution (EAS): the methyl group and the cyclopentylcarbonyl group. The methyl group is an activating, ortho, para-director, while the acyl group is a deactivating, meta-director. masterorganicchemistry.com The substitution pattern is therefore determined by the interplay of these competing effects.

The powerful activating effect of the methyl group will direct incoming electrophiles primarily to the positions ortho to it (C2 and C6). The para position is blocked. The deactivating acyl group will direct to the positions meta to it (C3 and C5), which are the same positions as the ortho positions relative to the methyl group. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions of the aromatic ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). libretexts.orgyoutube.com

Palladium-Catalyzed Ortho-Arylation

Transition metal-catalyzed C-H functionalization offers a modern approach to arylation, bypassing the constraints of classical electrophilic substitution. rsc.org The ketone's carbonyl group can act as a directing group, facilitating palladium-catalyzed C-H activation at the ortho position of the aromatic ring. rsc.org

This strategy, often part of the Buchwald-Hartwig-Miura (BHM) arylation manifold, allows for the formation of a C-C bond between the ortho-carbon of the 4-methylphenyl ring and an aryl halide. orgsyn.org While the α-arylation of ketones is more common, conditions can be tuned to favor functionalization of the aromatic C-H bond. The reaction typically employs a palladium catalyst, a suitable ligand, a base, and an aryl halide coupling partner. Challenges can arise with sterically hindered substrates, but the development of specialized ligands continues to broaden the scope of these reactions. orgsyn.org

C-H Functionalization at Distal Positions

Achieving C-H functionalization at positions distal to the directing group (i.e., meta or para to the carbonyl group) is a significant challenge in synthetic chemistry. For this compound, this would involve targeting the C3 and C5 positions of the aromatic ring, which is electronically disfavored.

While direct distal C-H functionalization of this specific substrate is not widely reported, research in this area often relies on sophisticated strategies. These can include the use of U-shaped templates that bridge the ortho and a distal position or employing catalysts that operate through radical pathways or unique transition states to overcome the inherent electronic preference for ortho functionalization. nih.gov Such methods represent the cutting edge of synthetic methodology and would be an area for future research concerning this ketone.

Cyclopentyl Ring Transformations

The cyclopentyl ring, while generally stable, can undergo specific transformations. One potential reaction is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For this compound, this would likely lead to the formation of a cyclopentyl ester of 4-methylbenzoic acid, as the migratory aptitude of the cyclopentyl group is higher than that of the aryl group.

Another potential transformation involves photochemical reactions. The Norrish-Yang reaction, for instance, is a photochemical process that can occur in ketones with accessible γ-hydrogens. nih.gov In the case of this compound, irradiation could lead to intramolecular hydrogen abstraction from the cyclopentyl ring, followed by cyclization or cleavage, generating complex bicyclic or ring-opened products. nih.gov

Furthermore, the α-hydrogens on the cyclopentyl ring are acidic and can be exchanged for deuterium (B1214612) by treatment with D₂O under acidic or basic catalysis, a process useful for mechanistic studies. libretexts.orglibretexts.org

Ring-Opening Reactions of Cycloalkanols and Ketones

Ring-opening reactions of cyclic ketones are significant transformations that can lead to linear-chain compounds with diverse functionalities. These reactions often proceed through high-energy intermediates and can be initiated by various means, including photochemistry and catalysis.

One of the most studied photochemical reactions of cyclic ketones is the Norrish Type-I cleavage. nih.gov Upon UV photoexcitation, cyclic ketones can undergo α-cleavage, where the C-C bond adjacent to the carbonyl group breaks, forming a biradical intermediate. nih.gov The fate of this biradical depends on the ring size and reaction conditions. For instance, cyclopentanone (B42830), a related cyclic ketone, is known to isomerize to 4-pentenal (B109682) when irradiated with UV light. nih.gov This process highlights a common pathway for ring-opening in cyclopentyl systems, proceeding from the excited state of the ketone. The degree of ring strain significantly influences the photochemical pathways, with smaller, more strained rings like cyclobutanone (B123998) having a lower barrier to C-C bond fission compared to cyclopentanone. nih.gov

Catalytic methods can also induce ring-opening or fragmentation of cyclic ketones. For example, cyclohexanone (B45756) has been shown to undergo decarbonylation in the presence of soluble platinum(II) complexes, leading to the cleavage of three carbon-carbon bonds. whiterose.ac.uk While specific studies on the ring-opening of this compound are not extensively detailed, the principles derived from similar cyclic ketones, such as cyclopentanone and cyclohexanone, provide a foundational understanding of the potential reactive pathways. These pathways are generally driven by the release of ring strain or the formation of stable products. nih.gov

Derivatization and Further Functionalization of the Cyclopentyl Ring

Functionalization of the cyclopentyl ring in cyclopentyl aryl ketones, without altering the ring structure, represents a key strategy for synthesizing more complex molecules. A notable advancement in this area is the direct functionalization of C(sp³)–H bonds, which are typically unreactive.

Palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation has been demonstrated as a powerful method for modifying aliphatic ketones. nih.gov This reaction utilizes a chiral transient directing group, often an α-amino acid, to direct the catalyst to a specific C-H bond on the cyclopentyl ring, enabling its arylation. While this method shows high enantioselectivity for cyclobutyl ketones, it is also applicable to cyclopentyl ketones, albeit with lower enantioselectivities reported in some cases. nih.gov The reaction demonstrates the capability to introduce aryl groups onto the cyclopentyl ring, transforming a simple starting material into a more structurally complex, chiral product. nih.gov

The general applicability of this C-H activation strategy allows for the introduction of various substituents, depending on the coupling partner used in the reaction. This direct functionalization approach is highly valuable as it avoids the need for pre-functionalized substrates, offering a more atom-economical route to derivatized cyclopentyl ketones.

| Entry | Ketone Substrate | Arylating Agent | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cyclopentyl Phenyl Ketone | 1-iodo-3-nitrobenzene | Pd(OAc)₂, L-t-Leu, AgTFA | 2-(3-nitrophenyl)cyclopentyl phenyl ketone | Reactive | Lower enantioselectivity |

| 2 | Cyclobutyl Phenyl Ketone | 1-iodo-3-nitrobenzene | Pd(OAc)₂, L-t-Leu, AgTFA | 2-(3-nitrophenyl)cyclobutyl phenyl ketone | 75 | 99:1 |

This table presents illustrative data based on studies of C-H arylation on cyclic ketones to show typical reaction outcomes. Specific results for this compound may vary. nih.gov

Mechanistic Aspects of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

For the Pd(II)-catalyzed β-C(sp³)–H arylation, the mechanism relies on a transient directing group strategy. nih.gov An α-amino acid condenses with the ketone to form a chiral imine in situ. This imine then acts as a bidentate ligand, coordinating to the palladium center and directing the C–H activation to the β-position of the cyclopentyl ring. The C–H bond cleavage is often the rate-limiting step. nih.gov Deuterium-labeling experiments have shown that for cyclopentyl ketones, the C–H cleavage is irreversible, which can explain the observed differences in enantioselectivity compared to other cyclic ketones. nih.gov

In the context of photochemical ring-opening, the Norrish Type-I reaction proceeds via the formation of an excited singlet state (S₁) or triplet state (T₁) of the ketone upon UV absorption. nih.gov This excited state undergoes α-cleavage to form a biradical. The subsequent reactions of this biradical, such as intramolecular hydrogen abstraction or fragmentation, lead to the final products like unsaturated aldehydes. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a cornerstone of modern organic synthesis, and reactions involving this compound are often designed to control for chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. youtube.comslideshare.net For example, in the reduction of a molecule containing both a ketone and an ester, a reagent like sodium borohydride will selectively reduce the ketone over the ester, demonstrating high chemoselectivity. youtube.com

Regioselectivity is the preference for reaction at one position over another. youtube.comacs.org In the functionalization of the cyclopentyl ring of this compound, directing a reaction to the C2 versus the C3 position is a question of regioselectivity. The use of directing groups in C–H activation is a powerful tool to control regioselectivity, favoring the position that is sterically and electronically preferred by the catalyst-directing group complex. nih.gov

Stereoselectivity involves the preferential formation of one stereoisomer over another. youtube.com This is further divided into diastereoselectivity and enantioselectivity. The Pd(II)-catalyzed C–H arylation of cyclopentyl ketones is an example of an enantioselective reaction, where a chiral catalyst system influences the reaction pathway to produce one enantiomer of the product in excess. nih.gov The choice of chiral ligand and additives, such as different silver salts, can be crucial in controlling the enantiomeric ratio of the product. nih.gov However, it has been noted that for cyclopentyl ketones, achieving high enantioselectivity and reversing it with different additives can be more challenging than with other cyclic systems like cyclobutanes. nih.gov

Spectroscopic and Structural Characterization of Cyclopentyl 4 Methylphenyl Ketone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For cyclopentyl 4-methylphenyl ketone, ¹H and ¹³C NMR studies are pivotal in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methine proton adjacent to the carbonyl group, the methylene (B1212753) protons of the cyclopentyl ring, and the methyl protons of the tolyl group.

Based on the analysis of analogous compounds such as phenyl(p-tolyl)methanone and cyclopentyl phenyl ketone, the following chemical shifts can be predicted:

Aromatic Protons: The protons on the 4-methylphenyl ring are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are likely to be deshielded and resonate at a higher frequency (further downfield) compared to the protons meta to the carbonyl group. For instance, in phenyl(p-tolyl)methanone, the aromatic protons appear in the range of δ 7.28-7.80 ppm. rsc.org

Methine Proton: The single proton on the cyclopentyl ring directly attached to the carbonyl carbon (α-proton) is expected to be significantly deshielded and should appear as a multiplet, likely a quintet, due to coupling with the adjacent methylene protons. Its chemical shift is predicted to be in the range of δ 3.5-4.0 ppm.

Cyclopentyl Protons: The remaining eight protons of the cyclopentyl ring will appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.0 ppm.

Methyl Protons: The three protons of the methyl group on the aromatic ring are expected to produce a sharp singlet around δ 2.4 ppm. In phenyl(p-tolyl)methanone, this signal is observed at δ 2.44 ppm. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~ 7.7-7.9 | Doublet | 2H |

| Aromatic (meta to C=O) | ~ 7.2-7.4 | Doublet | 2H |

| Methine (α to C=O) | ~ 3.5-4.0 | Multiplet | 1H |

| Cyclopentyl (CH₂) | ~ 1.5-2.0 | Multiplet | 8H |

| Methyl (CH₃) | ~ 2.4 | Singlet | 3H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methine carbon, the cyclopentyl methylene carbons, and the methyl carbon.

Based on data from related structures like phenyl(p-tolyl)methanone and cyclopentyl phenyl ketone, the following chemical shifts can be anticipated:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to resonate at a very low field, typically in the range of δ 195-205 ppm. For phenyl(p-tolyl)methanone, the carbonyl carbon appears at δ 196.6 ppm. rsc.org

Aromatic Carbons: The aromatic carbons will show four distinct signals. The carbon attached to the carbonyl group (quaternary) will be downfield, followed by the carbon bearing the methyl group. The two sets of CH carbons will have their characteristic shifts. For phenyl(p-tolyl)methanone, the aromatic carbons resonate at δ 143.3, 137.9, 134.9, 132.2, 130.4, 129.9, 129.0, and 128.3 ppm. rsc.org

Methine Carbon (α to C=O): The methine carbon of the cyclopentyl ring is expected around δ 45-55 ppm.

Cyclopentyl Carbons (CH₂): The methylene carbons of the cyclopentyl ring will likely show two or three distinct signals in the range of δ 25-35 ppm.

Methyl Carbon (CH₃): The methyl carbon of the tolyl group should appear at a high field, around δ 21-22 ppm. For phenyl(p-tolyl)methanone, this signal is at δ 21.7 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 200 |

| Aromatic (C-C=O) | ~ 135 |

| Aromatic (C-CH₃) | ~ 144 |

| Aromatic (CH) | ~ 129-130 |

| Methine (α to C=O) | ~ 50 |

| Cyclopentyl (CH₂) | ~ 26-31 |

| Methyl (CH₃) | ~ 21.5 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton of the cyclopentyl ring and the adjacent methylene protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the ortho-aromatic protons and the methine proton to the carbonyl carbon. Correlations from the methyl protons to the aromatic carbons would also be observed, confirming their position on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Characteristic Carbonyl Stretching Frequencies

The most prominent feature in the IR and Raman spectra of this compound is the carbonyl (C=O) stretching vibration. For ketones, this absorption is typically strong in the IR spectrum and appears in the region of 1680-1725 cm⁻¹. The exact position is influenced by the electronic effects of the substituents.

In this compound, the carbonyl group is conjugated with the 4-methylphenyl ring. This conjugation leads to a delocalization of the π-electrons, which slightly weakens the C=O double bond and consequently lowers its stretching frequency compared to a non-conjugated aliphatic ketone. The gas-phase IR spectrum of the closely related cyclopentyl phenyl ketone shows a strong carbonyl absorption band. nist.gov For this compound, this band is expected to be in a similar region, likely around 1680-1690 cm⁻¹. The Raman spectrum should also exhibit a strong band in this region.

Aromatic and Aliphatic C-H Vibrations

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the 4-methylphenyl ring typically appear in the region of 3000-3100 cm⁻¹. The out-of-plane bending vibrations of these C-H bonds are also characteristic and can provide information about the substitution pattern of the aromatic ring. For a para-substituted ring, a strong absorption is expected in the range of 800-860 cm⁻¹.

Aliphatic C-H Vibrations: The stretching vibrations of the C-H bonds in the cyclopentyl and methyl groups are expected to appear just below 3000 cm⁻¹, typically in the range of 2850-2970 cm⁻¹. The bending vibrations for these aliphatic groups will be observed at lower frequencies, generally in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides crucial information on the molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₃H₁₆O), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high level of precision allows for the unambiguous identification of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O |

| Theoretical Exact Mass | 188.120115 u |

The data in this table is calculated based on the known atomic masses of the constituent elements and serves as a theoretical benchmark for experimental HRMS analysis.

Analysis of Fragmentation Patterns (e.g., alpha-cleavage, McLafferty rearrangement)

In electron ionization (EI) mass spectrometry, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The primary fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com

Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For aromatic ketones, the cleavage that results in the formation of a stable acylium ion is particularly favored. whitman.edu

Loss of the Cyclopentyl Radical: The bond between the carbonyl carbon and the cyclopentyl ring can break, leading to the loss of a cyclopentyl radical (•C₅H₉). This process forms the highly stable 4-methylbenzoyl cation, which is resonance-stabilized. This fragment is often observed as the base peak in the mass spectrum of aryl alkyl ketones. whitman.edu

Loss of the Tolyl Radical: Cleavage of the bond between the carbonyl carbon and the 4-methylphenyl (tolyl) group results in the loss of a tolyl radical (•C₇H₇) and the formation of a cyclopentylcarbonyl cation.

McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom on an alkyl chain. wikipedia.orgyoutube.com The process involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. libretexts.org

In this compound, the cyclopentyl ring provides accessible γ-hydrogens. The rearrangement would lead to the expulsion of a neutral ethene molecule (C₂H₄) from the cyclopentyl ring and the formation of a characteristic resonance-stabilized radical cation. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Lost Fragment | Resulting Ion (Structure) | Predicted m/z |

|---|---|---|---|

| Molecular Ion | - | [C₁₃H₁₆O]⁺• | 188 |

| Alpha-Cleavage | •C₅H₉ (Cyclopentyl radical) | [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl cation) | 119 |

| Alpha-Cleavage | •C₇H₇ (Tolyl radical) | [C₅H₉CO]⁺ (Cyclopentylcarbonyl cation) | 97 |

| McLafferty Rearrangement | C₂H₄ (Ethene) | [C₁₁H₁₂O]⁺• | 160 |

X-ray Crystallography for Crystalline Derivatives and Analogues

While this compound itself may not be readily crystalline at room temperature, X-ray crystallography of its solid derivatives or structurally similar analogues provides definitive information about the three-dimensional arrangement of atoms. mdpi.com This technique is crucial for understanding molecular geometry, conformation, and intermolecular interactions in the solid state.

For instance, studies on crystalline aromatic ketones reveal important structural parameters. mdpi.comresearchgate.net In a study of a 4-methylphenyl derivative, the compound was found to crystallize in the monoclinic crystal system. mdpi.com Such analyses provide precise data on bond lengths, bond angles, and dihedral angles. For example, the planarity between the phenyl ring and the carbonyl group is a key feature. In many ketone analogues, the functional groups attached to a phenyl ring can be significantly deviated from the plane of the ring itself. researchgate.net Analysis of related structures shows that fused ring systems can deviate from planarity to varying degrees. mdpi.com These structural details are governed by packing forces and non-covalent interactions, such as hydrogen bonds or π-π stacking, within the crystal lattice. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for an Analogue (4-Methylphenyl Derivative)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9862 |

| b (Å) | 4.8641 |

| c (Å) | 20.3991 |

| β (°) | 101.697 |

This data is derived from a published crystal structure of a 4-methylphenyl derivative and serves as an example of the type of information obtained from X-ray crystallography. mdpi.com

Chiroptical Spectroscopy for Enantiopure Cyclopentyl Ketone Derivatives (e.g., ECD, VCD)

This compound is an achiral molecule. However, the introduction of stereocenters into the cyclopentyl ring or its side chains would yield chiral derivatives. The absolute configuration and conformation of these enantiopure derivatives can be determined using chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). researchgate.netjascoinc.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis range. nih.gov It is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. For chiral cyclopentyl ketone derivatives, the carbonyl group and the phenyl group act as chromophores. The interaction (or "coupling") between the electronic transitions of these chromophores gives rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these signals can be correlated with the absolute configuration of the molecule, often with the aid of quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. researchgate.net VCD spectroscopy provides detailed information about the stereochemistry of a molecule, and it has the advantage of being applicable to any chiral molecule with infrared-active vibrations, without the need for a specific UV-Vis chromophore. researchgate.netjascoinc.com For a chiral cyclopentyl ketone derivative, the C=O stretching vibration, typically found in the 1650-1750 cm⁻¹ region, would produce a VCD signal whose sign is directly related to the stereochemistry of the adjacent chiral center(s). The complementarity of ECD and VCD can provide a more complete structural characterization of flexible chiral molecules. colab.ws

Mechanistic Investigations and Computational Studies of Cyclopentyl 4 Methylphenyl Ketone

Elucidation of Reaction Mechanisms for Synthetic and Transformational Pathways

The synthesis of Cyclopentyl 4-methylphenyl ketone can be achieved through various established synthetic routes for ketones. One common method is the Friedel-Crafts acylation of toluene (B28343) with cyclopentanecarbonyl chloride. Another viable route involves the reaction of a cyclopentyl Grignard reagent with p-tolunitrile (B1678323). google.com The mechanisms of these reactions, involving key intermediates and transition states, are central to understanding and optimizing the synthesis.

Identification of Key Intermediates

In the context of the Friedel-Crafts acylation, a critical intermediate is the acylium ion, formed by the reaction of cyclopentanecarbonyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich toluene ring. Due to the activating, ortho-para directing nature of the methyl group on toluene, the attack predominantly occurs at the para position to yield this compound. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

For the Grignard synthesis route, the key intermediate is the organomagnesium compound, cyclopentylmagnesium bromide, formed from bromocyclopentane (B41573) and magnesium metal. google.com This nucleophilic reagent adds to the electrophilic carbon of the nitrile group in p-tolunitrile, forming an imine salt intermediate. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.

Transformations of the ketone itself, such as reduction or oxidation, also proceed through distinct intermediates. For instance, reduction with sodium borohydride (B1222165) would involve a tetrahedral alkoxide intermediate before protonation to form the corresponding alcohol.

Transition State Characterization

The characterization of transition states in these reactions is crucial for understanding their kinetics and selectivity. In the Friedel-Crafts acylation, the rate-determining step is typically the formation of the sigma complex. The transition state leading to this intermediate involves the partial formation of a new carbon-carbon bond between the acylium ion and the toluene ring, with a corresponding disruption of the aromaticity of the toluene ring. The energy of this transition state is influenced by the stability of the developing carbocation.

In the Grignard reaction, the transition state for the addition of the cyclopentylmagnesium bromide to p-tolunitrile can be visualized as a four-membered or six-membered ring, depending on the coordination of the magnesium ion. The geometry and energy of this transition state dictate the rate of the nucleophilic addition.

Kinetic Studies and Kinetic Isotope Effects (KIE) Analysis

For instance, in a hypothetical study of the alpha-bromination of this compound under acidic conditions, a primary KIE would be expected if the enolization step, involving the cleavage of a C-H bond at the alpha-carbon, is the rate-determining step. By comparing the rate of reaction of the ketone with its deuterated counterpart at the alpha-position, one could confirm the mechanism. A significant kH/kD ratio would indicate that the C-H bond is broken in the rate-limiting step.

Theoretical and Computational Chemistry

Computational chemistry offers a powerful lens through which to examine the properties and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and the energetics of various reaction pathways.

For example, DFT calculations could be employed to determine the relative energies of the intermediates and transition states in the synthetic routes described above. This would allow for a theoretical prediction of the most favorable reaction pathway. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the ketone's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and reactivity. Conformational analysis can identify the most stable arrangement of the cyclopentyl ring relative to the p-tolyl ketone group. The cyclopentane (B165970) ring itself is known to adopt non-planar conformations, such as the envelope and half-chair forms, to relieve ring strain. biomedres.us The interplay between the steric and electronic interactions of the substituents will determine the preferred conformation.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformational states. Such simulations can also provide insights into the solvent effects on the molecule's structure and dynamics. For a molecule like bis(p-tolyl) ketone p-tosylhydrazone, a related compound, conformational polymorphs have been identified and studied, highlighting the importance of understanding these structural nuances. researchgate.netfigshare.com

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling has emerged as an indispensable tool for predicting the reactivity and selectivity of organic reactions. In the case of this compound, theoretical calculations can be employed to explore various potential reaction pathways, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the p-tolyl ring, or reactions involving the cyclopentyl moiety.

One of the key areas where computational modeling excels is in the prediction of stereoselectivity, particularly in reactions such as the reduction of the ketone to the corresponding alcohol. The facial selectivity of nucleophilic attack on the carbonyl carbon is governed by a combination of steric and electronic factors. Computational models can elucidate the preferred trajectory of an incoming nucleophile. For instance, theoretical studies on the reduction of sterically unbiased ketones have highlighted the importance of both electrostatic and orbital interactions in determining the stereochemical outcome. These models can be applied to this compound to predict whether a reducing agent would preferentially attack from the Re or Si face of the carbonyl, leading to the formation of one enantiomer of the corresponding alcohol over the other.

Furthermore, computational methods are crucial for understanding and predicting regioselectivity in reactions such as Friedel-Crafts acylation, a common method for synthesizing aryl ketones. While this compound is the product of such a reaction, further electrophilic substitution on the tolyl ring is possible. Quantum chemical calculations can determine the relative energies of the intermediates formed upon electrophilic attack at the ortho and meta positions relative to the acetylcyclopentyl group, thereby predicting the most likely site of further functionalization. The mechanism of Friedel-Crafts acylation itself is complex, involving the formation of an acylium ion, and computational studies have been instrumental in elucidating the nature of the transition states and intermediates involved.

Machine learning, a burgeoning field within computational chemistry, is also being leveraged to predict reaction outcomes. By training algorithms on large datasets of known reactions, models can be developed to forecast the regio- and site-selectivity of reactions on novel substrates like this compound with increasing accuracy.

To illustrate the type of data generated from these computational studies, the following table provides a hypothetical comparison of activation energies for different reaction pathways, which would be a primary output of such an investigation.

| Reaction Type | Proposed Pathway/Product | Calculated Activation Energy (kcal/mol) (Hypothetical) |

| Nucleophilic Addition | Re-face attack by Hydride | 15.2 |

| Si-face attack by Hydride | 16.8 | |

| Electrophilic Substitution | Ortho-acylation | 25.4 |

| Meta-acylation | 28.1 |

This hypothetical data suggests that hydride reduction would be kinetically favored over further acylation, and that the reduction would likely exhibit some degree of facial selectivity.

Understanding Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the rate, and sometimes even the mechanism, of a chemical reaction. Computational models are particularly adept at dissecting these solvent effects, which can be broadly categorized into bulk solvent effects and specific solvent-solute interactions.

For reactions involving this compound, the polarity of the solvent is expected to play a significant role. For instance, in a nucleophilic addition to the carbonyl group, a polar solvent would likely stabilize the polar transition state more than the less polar reactants, thereby accelerating the reaction. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these bulk electrostatic effects. These models treat the solvent as a continuous dielectric medium, and the solute is placed within a cavity in this medium.

A prime example of solvent influence is the keto-enol tautomerism. While the ketone form of this compound is expected to be significantly more stable, the equilibrium can be shifted by the solvent. Computational studies on other ketones have shown that polar, protic solvents can stabilize the enol form through hydrogen bonding. orientjchem.org Density Functional Theory (DFT) calculations can be used to compute the relative energies of the keto and enol tautomers in different solvents, providing a quantitative understanding of the solvent's role. orientjchem.org

Explicit solvent models, where a number of individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific interactions like hydrogen bonding are crucial. For example, in the study of Grignard reactions with ketones, theoretical calculations have shown that the solvent molecules (often ethers) are not merely a bulk medium but are actively involved in coordinating with the magnesium center, influencing the reactivity and aggregation state of the Grignard reagent. researchgate.netacs.org

The following table presents hypothetical data illustrating how the calculated rate constant for a reaction of this compound might vary with the solvent, as predicted by computational models.

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) (Hypothetical) |

| n-Hexane | 1.88 | 1.0 |

| Dichloromethane | 8.93 | 5.4 |

| Acetone | 20.7 | 12.8 |

| Water | 80.1 | 45.2 |

This hypothetical data demonstrates a clear trend of increasing reaction rate with increasing solvent polarity, a common observation for reactions proceeding through a polar transition state.

Applications of Cyclopentyl 4 Methylphenyl Ketone in Advanced Scientific Research

Role as a Chemical Building Block in Complex Molecular Synthesis

The chemical architecture of cyclopentyl 4-methylphenyl ketone makes it an important precursor in the creation of more intricate molecular frameworks. Its ketone functional group and aromatic ring are reactive sites that can participate in a variety of chemical transformations.

Construction of Polycyclic and Heterocyclic Systems

Aryl ketones, including this compound, are recognized as versatile starting materials for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netnih.gov The ketone moiety can undergo reactions such as condensation, cyclization, and rearrangement to form rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. For instance, aryl methyl ketones can be utilized in metal-catalyzed and iodine-assisted approaches to construct five- and six-membered, as well as fused and poly-fused, heterocyclic systems. researchgate.netnih.gov The cyclopentyl group can influence the stereochemistry and conformation of the resulting polycyclic structures, which is crucial for their biological function. The synthesis of complex polycyclic ketones can be achieved through methods like the fragmentation and recyclization of bridgehead alcohols, a process that has been successfully applied to create various polycyclic frameworks. orgsyn.org

Synthesis of Biologically Active Molecules

The cyclopentylphenyl ketone core is a key intermediate in the synthesis of various biologically active molecules. medchemexpress.com For example, cyclopentyl phenyl ketone is a known precursor in the synthesis of certain anesthetic agents. google.com The structural motif of a ketone attached to a phenyl ring is a common feature in many pharmacologically active compounds. By modifying the cyclopentyl and 4-methylphenyl groups, researchers can systematically alter the properties of the resulting molecules to optimize their biological activity. This approach has been instrumental in the development of a wide range of therapeutic agents.

Scaffold and Lead Compound in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. This compound and its derivatives serve as valuable scaffolds for the design and discovery of new drugs. biosynth.com

Design and Synthesis of Novel Drug Candidates

The ketone group and the aromatic ring of this compound provide key interaction points with biological targets such as enzymes and receptors. numberanalytics.com Medicinal chemists can synthesize a library of related compounds by introducing different chemical groups at various positions on the scaffold. This systematic modification allows for the exploration of how structural changes affect the compound's interaction with its biological target, a process central to modern drug discovery. The use of such scaffolds accelerates the identification of promising lead compounds for further development.

Structure-Activity Relationship (SAR) Studies for Therapeutic Agents

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov By synthesizing and testing a series of analogues of this compound, researchers can establish clear SARs. For example, studies on related diarylpentanoids have demonstrated how variations in the structure, such as the nature of the linker between the aromatic rings, can significantly impact antibacterial activity. mdpi.com This knowledge is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

The following table illustrates the impact of structural modifications on the biological activity of related ketone-containing compounds:

| Compound Class | Structural Modification | Impact on Biological Activity |

| Diarylpentanoids | Variation in the C5 bridge | Influences antibacterial activity mdpi.com |

| Diarylpentanoids | Addition of a long-chain amino substituent | Plays a significant role in bioactivity mdpi.com |

| Piperidyl 4-methylphenyl ketones | Chiral separation of isomers | The (-)-isomer is generally more active as a dopamine (B1211576) transporter inhibitor nih.gov |

Exploration of Potential Biological Activities (e.g., antimicrobial, anticancer properties, enzyme inhibition)

Derivatives of this compound have been investigated for a range of potential therapeutic applications.